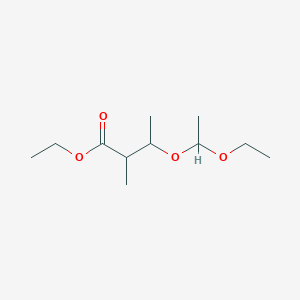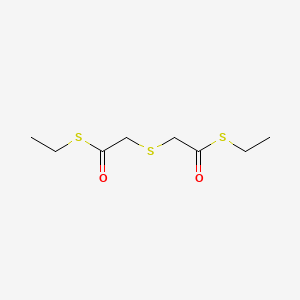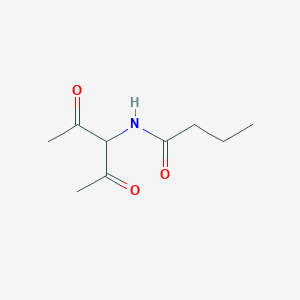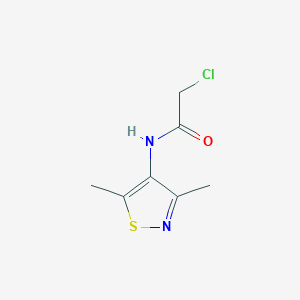![molecular formula C22H18ClF3N2O B14396611 N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea CAS No. 86764-58-1](/img/structure/B14396611.png)
N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group substituted with two benzyl groups and a 4-chloro-2-(trifluoromethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with dibenzylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Urea derivatives with oxidized substituents.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea derivatives with different nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibenzyl-N’-[4-chlorophenyl]urea
- N,N-Dibenzyl-N’-[2-(trifluoromethyl)phenyl]urea
- N,N-Dibenzyl-N’-[4-bromo-2-(trifluoromethyl)phenyl]urea
Uniqueness
N,N-Dibenzyl-N’-[4-chloro-2-(trifluoromethyl)phenyl]urea is unique due to the presence of both chloro and trifluoromethyl substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86764-58-1 |
|---|---|
Molekularformel |
C22H18ClF3N2O |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-[4-chloro-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N2O/c23-18-11-12-20(19(13-18)22(24,25)26)27-21(29)28(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,27,29) |
InChI-Schlüssel |
GUXIWKGYQQXONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)


silane](/img/structure/B14396589.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)



![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
